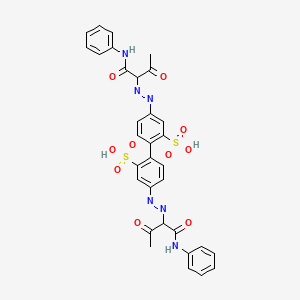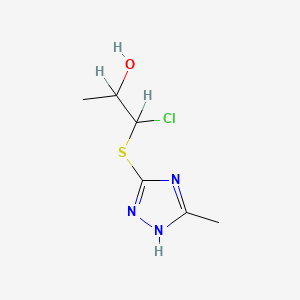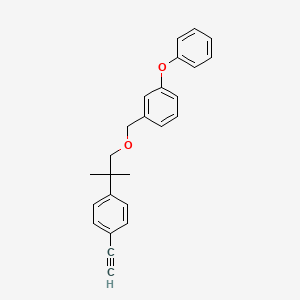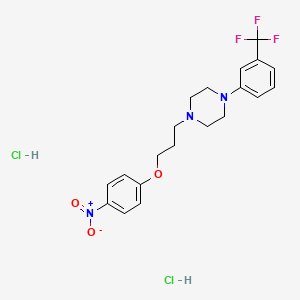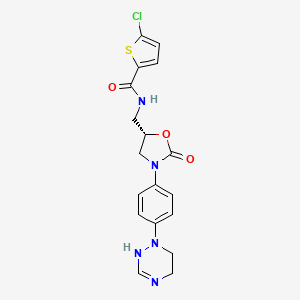
2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a complex organic compound that features a thiophene ring, a carboxamide group, and several other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxazolidinone moiety.
Reduction: Reduction reactions could target the carboxamide group or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings.
Oxazolidinones: Compounds with the oxazolidinone moiety.
Triazines: Compounds containing the triazine ring.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which might confer unique chemical and biological properties. This combination could result in novel reactivity patterns or biological activities not seen in simpler analogs.
Propiedades
Número CAS |
1159610-29-3 |
|---|---|
Fórmula molecular |
C18H18ClN5O3S |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25)/t14-/m0/s1 |
Clave InChI |
ZFDKSINSDZTWFU-AWEZNQCLSA-N |
SMILES isomérico |
C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |
SMILES canónico |
C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


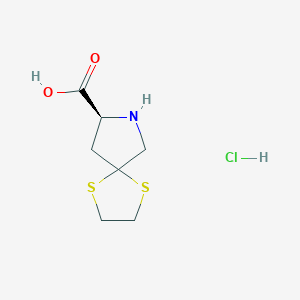
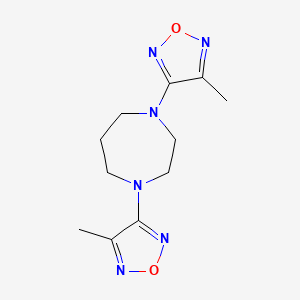
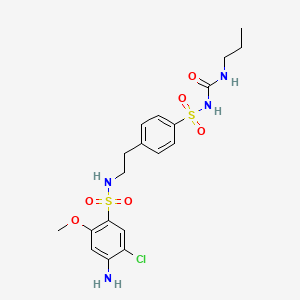



![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
